

# 7-Benzyloxygramine: A Versatile Fragment for Modern Drug Discovery

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## Compound of Interest

Compound Name: 7-Benzyloxygramine

Cat. No.: B134313

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## Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. By screening low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties. **7-Benzyloxygramine** is a commercially available indole derivative that presents an attractive scaffold for FBDD campaigns. Its molecular weight, structural features, and synthetic tractability make it an ideal starting point for the development of potent and selective inhibitors for a range of biological targets. This document provides detailed application notes and protocols for the use of **7-Benzyloxygramine** in FBDD programs.

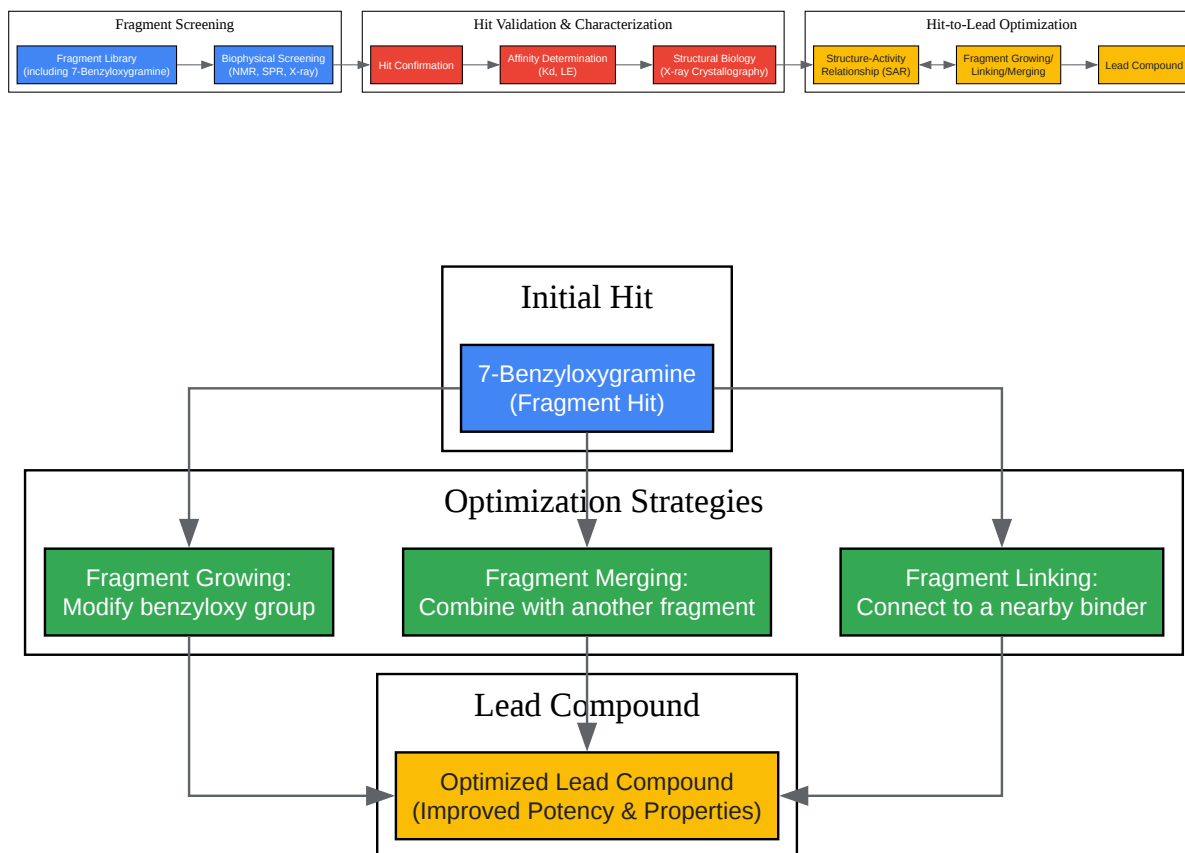
## Properties of 7-Benzyloxygramine as a Molecular Fragment

**7-Benzyloxygramine** possesses several key attributes that make it a high-quality fragment for screening libraries.

Property	Value	Significance in FBDD
Molecular Weight	280.36 g/mol [1]	Adheres to the "Rule of Three" (MW < 300 Da), a common guideline for fragment selection, ensuring good ligand efficiency.[2]
Structure	Indole scaffold with a benzyloxy group at the 7-position and a dimethylaminomethyl group at the 3-position.	The indole core is a common motif in bioactive molecules. The benzyloxy group provides a vector for synthetic elaboration, while the dimethylaminomethyl group can be modified or replaced to explore different interactions.
Solubility	Soluble in various organic solvents.	Good solubility is crucial for screening assays to avoid false positives and ensure accurate determination of binding affinity.
Synthetic Accessibility	Can be synthesized from 7-benzyloxyindole.[3]	Readily available starting material and straightforward synthesis allow for the rapid generation of analogs for structure-activity relationship (SAR) studies.

## General Workflow for FBDD using 7-Benzyloxygramine

The following diagram outlines a typical workflow for an FBDD program initiating with a **7-Benzyloxygramine**-based fragment.



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## References

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